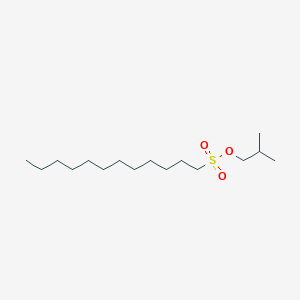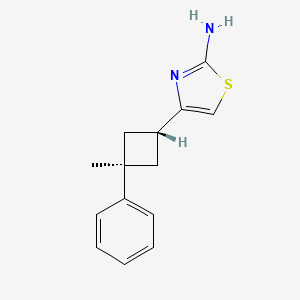
N-Hexyl-N-methyl-N~2~-octadecylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexyl-N-methyl-N~2~-octadecylglycinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a glycinamide backbone substituted with hexyl, methyl, and octadecyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-methyl-N~2~-octadecylglycinamide typically involves the reaction of glycine with hexylamine, methylamine, and octadecylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
-
Step 1: Formation of Glycinamide Intermediate
- Glycine is reacted with hexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-Hexylglycinamide.
- Reaction conditions: Room temperature, solvent (e.g., dichloromethane), and stirring for several hours.
-
Step 2: Methylation
- N-Hexylglycinamide is then reacted with methylamine to introduce the methyl group.
- Reaction conditions: Elevated temperature (e.g., 50-60°C), solvent (e.g., methanol), and stirring.
-
Step 3: Octadecylation
- The final step involves the reaction of the intermediate with octadecylamine to form this compound.
- Reaction conditions: Elevated temperature (e.g., 60-70°C), solvent (e.g., toluene), and stirring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Hexyl-N-methyl-N~2~-octadecylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature.
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvent (e.g., ether), low temperature.
Substitution: Nucleophiles such as alkyl halides; reaction conditionssolvent (e.g., acetonitrile), elevated temperature.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Aplicaciones Científicas De Investigación
N-Hexyl-N-methyl-N~2~-octadecylglycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-Hexyl-N-methyl-N~2~-octadecylglycinamide involves its interaction with biological membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it a potential candidate for antimicrobial applications.
Comparación Con Compuestos Similares
Similar Compounds
- N-Hexyl-N-methylglycinamide
- N-Octadecylglycinamide
- N-Methyl-N-octadecylglycinamide
Uniqueness
N-Hexyl-N-methyl-N~2~-octadecylglycinamide is unique due to the presence of three different substituents on the glycinamide backbone, which imparts distinct physicochemical properties. The combination of hexyl, methyl, and octadecyl groups enhances its amphiphilic nature, making it more effective in applications such as surfactants and drug delivery systems compared to its simpler analogs.
Propiedades
Número CAS |
603993-37-9 |
|---|---|
Fórmula molecular |
C27H56N2O |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
N-hexyl-N-methyl-2-(octadecylamino)acetamide |
InChI |
InChI=1S/C27H56N2O/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28-26-27(30)29(3)25-23-9-7-5-2/h28H,4-26H2,1-3H3 |
Clave InChI |
IZQPEPGDLLJAFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNCC(=O)N(C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine](/img/structure/B12573646.png)
![[Butyl(methyl)amino]acetonitrile](/img/structure/B12573651.png)
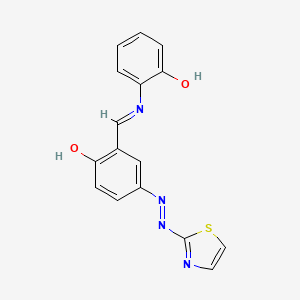


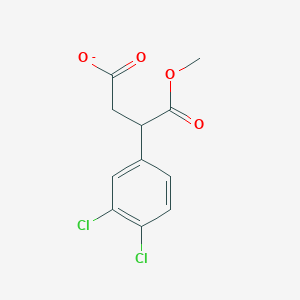
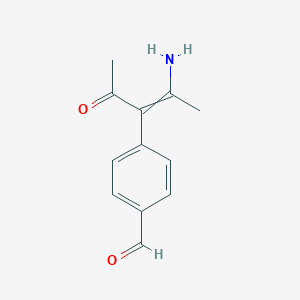
![(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B12573685.png)
